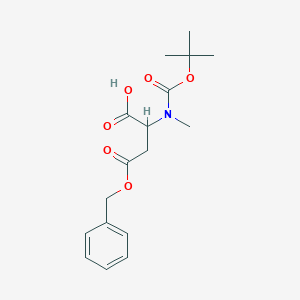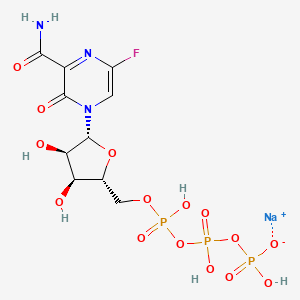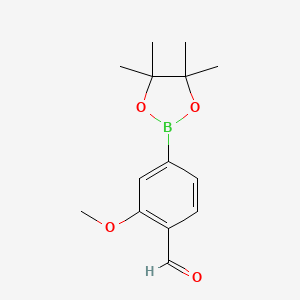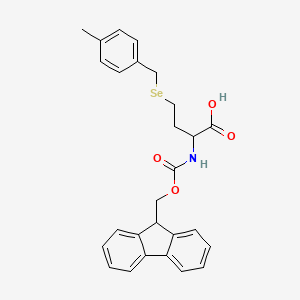
Fmoc-HomoSec(pMeBzl)-OH
Descripción general
Descripción
Fmoc-HomoSec(pMeBzl)-OH is an amino acid derivative in the form of a peptide. It is a versatile and important tool for peptide synthesis in the laboratory. It is a derivatized amino acid that can be used in a variety of ways in the laboratory and has been used in many scientific studies. Fmoc-HomoSec(pMeBzl)-OH has become an important tool in peptide synthesis, particularly in the field of peptide therapeutics.
Aplicaciones Científicas De Investigación
Fmoc-HomoSec(pMeBzl)-OH has been used in a variety of scientific research applications, including the synthesis of peptides, the study of protein structure and function, and the development of peptide-based drugs. It has been used in the synthesis of peptides for the study of protein structure and function, as well as for the development of peptide-based drugs. It has also been used in the study of protein-protein interactions, protein-DNA interactions, and the development of peptide-based vaccines.
Mecanismo De Acción
Fmoc-HomoSec(pMeBzl)-OH is a peptide derivative that is used in the synthesis of peptides. It is a protected amino acid that is used to form peptide bonds between amino acids. The peptide bonds formed by Fmoc-HomoSec(pMeBzl)-OH are stable and can be used to form peptides with a variety of lengths and sequences.
Biochemical and Physiological Effects
Fmoc-HomoSec(pMeBzl)-OH is a peptide derivative that is used in the synthesis of peptides. It has been used in a variety of scientific studies, including the study of protein structure and function, and the development of peptide-based drugs. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of protein-DNA interactions, and the inhibition of protein synthesis. It has also been shown to have anti-tumor and anti-inflammatory effects, as well as the potential to improve the efficacy of peptide-based drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-HomoSec(pMeBzl)-OH in peptide synthesis has several advantages and limitations. One of the main advantages of using Fmoc-HomoSec(pMeBzl)-OH is that it is a relatively easy and efficient method for peptide synthesis. Additionally, it is a relatively inexpensive method for peptide synthesis, making it a cost-effective option for laboratory experiments. However, there are some limitations to using Fmoc-HomoSec(pMeBzl)-OH in peptide synthesis. For example, it is not suitable for the synthesis of peptides with more than five amino acids, as the reaction is not as efficient for longer peptides. Additionally, it is not suitable for the synthesis of peptides with cyclic structures, as the reaction is not as efficient for cyclic peptides.
Direcciones Futuras
Fmoc-HomoSec(pMeBzl)-OH has become an important tool in peptide synthesis and has been used in a variety of scientific studies. As such, there are a number of potential future directions for the use of Fmoc-HomoSec(pMeBzl)-OH in peptide synthesis. These potential future directions include the development of new and improved peptide synthesis methods, the development of new and improved peptide-based drugs, and the development of new and improved peptide-based vaccines. Additionally, there is potential for the use of Fmoc-HomoSec(pMeBzl)-OH in the study of protein-protein interactions, protein-DNA interactions, and the development of peptide-based therapies. Finally, there is potential for the use of Fmoc-HomoSec(pMeBzl)-OH in the development of new and improved peptide-based diagnostics.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMKQJKTFFDJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138114659 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)


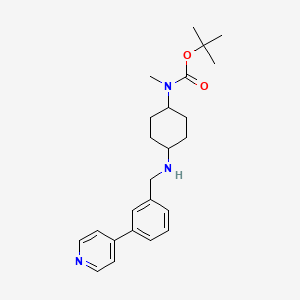
![4-[2-(4-Chlorophenyl)ethoxy]benzoic acid](/img/structure/B1532642.png)
